molecular formula C21H21N5O2 B2887404 6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097922-14-8

6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2887404
CAS RN: 2097922-14-8
M. Wt: 375.432
InChI Key: OLLRSHLPTBLQOI-UHFFFAOYSA-N
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Description

The compound “6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a novel derivative designed and synthesized for anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The compound was synthesized as part of a series of novel derivatives designed for their anti-tubercular activity . The specific synthesis process of this compound is not detailed in the available resources.

Scientific Research Applications

Antimicrobial Activity

The pyrrolopyrazine derivatives, which include the core structure of the compound , have been shown to exhibit antimicrobial properties . These compounds can be synthesized through various methods and have potential applications in developing new antimicrobial agents. The presence of nitrogen-containing heterocycles, such as pyrrole and pyrazine rings, contributes to their bioactivity.

Anti-Tubercular Agents

Derivatives of the compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . Some of these derivatives have shown significant inhibitory concentrations (IC50) values, indicating their potential as potent anti-tubercular agents. This application is particularly relevant in the search for new treatments for tuberculosis.

Kinase Inhibition

The pyrrolopyrazine scaffold, which is part of the compound’s structure, has been associated with kinase inhibitory activity . Kinase inhibitors are an important class of drugs that can treat diseases like cancer by blocking specific kinase enzymes.

Drug Design and Delivery

Compounds with a pyrazine ring, such as the one , can be used in the design of new drugs and drug delivery systems . Their structural features make them suitable candidates for carrying boron atoms in neutron capture therapy, a type of cancer treatment.

Pharmacological Applications

The diazine alkaloid scaffold, which includes pyrazine, is a central building block for a wide range of pharmacological applications . These applications include anticancer, antibacterial, antiallergic, and antihypertensive activities, among others.

Organic Synthesis

In organic chemistry, the benzylic position of compounds like the one is often targeted for reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in the synthesis of various organic compounds and can be applied to modify the compound for specific research applications.

properties

IUPAC Name

6-phenyl-2-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20-7-6-18(17-4-2-1-3-5-17)24-26(20)15-16-8-12-25(13-9-16)21(28)19-14-22-10-11-23-19/h1-7,10-11,14,16H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRSHLPTBLQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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